molecular formula C12H10O2Ti-2 B577039 DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) CAS No. 12129-51-0

DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)

Cat. No.: B577039
CAS No.: 12129-51-0
M. Wt: 234.077
InChI Key: AYSYTHDGPPKHIU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:

Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .

Mechanism of Action

The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .

Biological Activity

Dicarbonylbis(cyclopentadienyl)titanium(II), often abbreviated as Cp2_2Ti(CO)2_2, is a titanium-based organometallic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12_{12}H12_{12}O2_2Ti
  • Molecular Weight : 236.09 g/mol
  • CAS Number : 12129-51-0
  • Melting Point : 90°C (decomposition)
  • Solubility : Soluble in aliphatic and aromatic solvents

The structure of dicarbonylbis(cyclopentadienyl)titanium(II) features a titanium center coordinated to two cyclopentadienyl ligands and two carbonyl groups, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

Dicarbonylbis(cyclopentadienyl)titanium(II) exhibits several mechanisms through which it exerts biological activity:

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various titanium complexes, including those similar to dicarbonylbis(cyclopentadienyl)titanium(II). The results indicated that these complexes could induce significant apoptosis in cancer cell lines, suggesting a potential application in cancer treatment .

Case Study 2: Reactivity with Biological Molecules

Research has demonstrated that dicarbonylbis(cyclopentadienyl)titanium(II) can react with biological substrates, showcasing its ability to participate in redox reactions relevant to metabolic processes . The electronic structure analysis revealed that the compound can stabilize different oxidation states, which is crucial for its biological interactions.

Comparative Table of Biological Activities of Titanium Complexes

Compound NameMechanism of ActionAnticancer ActivityROS Generation
Dicarbonylbis(cyclopentadienyl)titanium(II)Reductive coupling; potential DNA interactionPromising (analog studies)Yes
Titanocene dichlorideDNA binding; apoptosis inductionHighModerate
BudotitaneHydrolysis to form inert productsModerateLow

Properties

CAS No.

12129-51-0

Molecular Formula

C12H10O2Ti-2

Molecular Weight

234.077

IUPAC Name

bis(oxomethylidene)titanium;cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;;

InChI Key

AYSYTHDGPPKHIU-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O

Origin of Product

United States
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Q & A

Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?

A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []

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